molecular formula C11H9BrN2O B1294767 5-Bromo-4-(4-methoxyphenyl)pyrimidine CAS No. 941294-41-3

5-Bromo-4-(4-methoxyphenyl)pyrimidine

Cat. No. B1294767
M. Wt: 265.11 g/mol
InChI Key: PMJDLHCYVVWSTG-UHFFFAOYSA-N
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Description

5-Bromo-4-(4-methoxyphenyl)pyrimidine is a heterocyclic organic compound with the molecular formula C11H9BrN2O . It has an average mass of 265.106 Da and a monoisotopic mass of 263.989807 Da .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-(4-methoxyphenyl)pyrimidine can be analyzed using different analytical techniques such as NMR spectroscopy .


Chemical Reactions Analysis

5-Bromo-4-(4-methoxyphenyl)pyrimidine has been studied for its reactivity. For example, it undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Physical And Chemical Properties Analysis

5-Bromo-4-(4-methoxyphenyl)pyrimidine has a density of 1.5±0.1 g/cm3, a boiling point of 369.0±32.0 °C at 760 mmHg, and a flash point of 177.0±25.1 °C . It also has a molar refractivity of 61.4±0.3 cm3 and a polar surface area of 35 Å2 .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Summary of the Application : 5-Bromo-4-(4-methoxyphenyl)pyrimidine (BPP) has been used as a pharmacophore for the design and synthesis of novel Histone Deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of compounds that interfere with the function of HDAC, and have potential therapeutic applications in cancer treatment.
  • Electrophilic Alkylation of Arenes

    • Summary of the Application : BPP has been used in the electrophilic alkylation of arenes en route to 4-aryl-5-alkynylpyrimidines . This process involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .
    • Methods of Application : The featured approach involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .
  • Neuroprotection and Anti-neuroinflammatory Agents
    • Summary of the Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . These compounds have been evaluated for their potential as neuroprotective and anti-neuroinflammatory agents .
    • Methods of Application : The compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
    • Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . From 14 compounds, six ( ZA2 to ZA6 and intermediate S5) exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
  • Antiviral Agents

    • Summary of the Application : Pyrimidine and its derivatives have been proven to use antiviral activity . This suggests that “5-Bromo-4-(4-methoxyphenyl)pyrimidine” could potentially be used in the development of new antiviral agents .
  • Antioxidant Agents

    • Summary of the Application : Pyrimidine and its derivatives have been proven to use antioxidant activity . This suggests that “5-Bromo-4-(4-methoxyphenyl)pyrimidine” could potentially be used in the development of new antioxidant agents .
  • Antimicrobial Agents

    • Summary of the Application : Pyrimidine and its derivatives have been proven to use antimicrobial activity . This suggests that “5-Bromo-4-(4-methoxyphenyl)pyrimidine” could potentially be used in the development of new antimicrobial agents .

Safety And Hazards

Safety data sheets indicate that 5-Bromo-4-(4-methoxyphenyl)pyrimidine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

5-bromo-4-(4-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-15-9-4-2-8(3-5-9)11-10(12)6-13-7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJDLHCYVVWSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650011
Record name 5-Bromo-4-(4-methoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-(4-methoxyphenyl)pyrimidine

CAS RN

941294-41-3
Record name 5-Bromo-4-(4-methoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SS Shcherbakov, AY Magometov, VY Shcherbakova… - RSC …, 2020 - pubs.rsc.org
A new synthetic protocol for preparation of medicinally important 4-aryl-5-alkynylpyrimidines is described. The featured approach involves a sequence of chemo- and regioselective …
Number of citations: 2 pubs.rsc.org

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